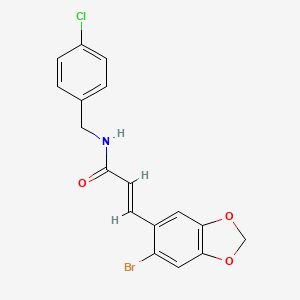
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound that has garnered interest for its complex structure and potential applications. The compound consists of a piperazine ring, an adamantane moiety, and a phenoxy group, making it a fascinating subject for both synthetic chemists and pharmacologists.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride involves several key steps. Starting with the formation of the adamantane moiety, the synthetic route includes the following steps:
Adamantane Functionalization: : Adamantane is functionalized with a hydroxyl group.
Phenoxy Group Introduction: : The phenoxy group is attached through a nucleophilic aromatic substitution reaction.
Piperazine Derivative Formation: : 4-ethylpiperazine is synthesized and linked to the central scaffold via a nucleophilic substitution reaction.
Propan-2-ol Attachment: : The final product is achieved by linking the propan-2-ol group under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors for better control of reaction parameters. The dihydrochloride salt is formed by treating the base compound with hydrochloric acid in a controlled environment.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: : The compound can be reduced to alter the piperazine ring structure.
Substitution: : The phenoxy group can be replaced under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Hydrogen gas with a metal catalyst such as palladium.
Substitution: : Alkyl halides or aryl halides under basic or acidic conditions.
Major Products Formed from These Reactions
Oxidation: : Formation of ketones or aldehydes.
Reduction: : Secondary amines or modified piperazine derivatives.
Substitution: : New phenyl or alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound serves as a model for studying steric effects in aromatic substitution reactions due to its bulky adamantane group. It’s also a building block for synthesizing more complex molecules.
Biology
In biological research, it is used to explore the interactions between synthetic compounds and biological systems, especially in receptor-ligand binding studies.
Medicine
Preliminary studies suggest it could have therapeutic potential in treating disorders related to its target pathways, such as certain neurological conditions.
Industry
The compound’s stable structure makes it suitable for use in materials science, particularly in the development of novel polymers and resins.
Wirkmechanismus
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride exerts its effects by interacting with specific molecular targets, potentially including neurotransmitter receptors or enzymes. The piperazine ring may facilitate binding to these targets, while the adamantane moiety provides steric hindrance that can modulate the interaction. Pathways involved include signal transduction pathways where these interactions can alter cellular responses.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds
Compared to similar compounds like 1-adamantanamine derivatives or phenoxypropanolamines, 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride offers unique structural features, such as the specific substitution pattern and the presence of both an adamantane and a piperazine ring, which can result in distinct pharmacological properties.
Similar Compounds
1-Adamantanamine
Phenoxypropanolamines
Piperazine derivatives
Eigenschaften
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N2O2.2ClH/c1-2-26-7-9-27(10-8-26)17-23(28)18-29-24-5-3-22(4-6-24)25-14-19-11-20(15-25)13-21(12-19)16-25;;/h3-6,19-21,23,28H,2,7-18H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPVKYBEGBUSAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate](/img/structure/B2376020.png)

![N-[4-({4-[methyl(pyrimidin-4-yl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2376026.png)



![2-isopropyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2376032.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B2376034.png)

![N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE](/img/structure/B2376036.png)

![Ethyl (5-(2-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2376038.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2376040.png)
